molecular formula C6H8N8S B14000296 [(2-amino-7H-purin-6-yl)amino]thiourea CAS No. 25732-32-5

[(2-amino-7H-purin-6-yl)amino]thiourea

Cat. No.: B14000296
CAS No.: 25732-32-5
M. Wt: 224.25 g/mol
InChI Key: ASTLQEDCQCCQAZ-UHFFFAOYSA-N
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Description

[(2-amino-7H-purin-6-yl)amino]thiourea is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-amino-7H-purin-6-yl)amino]thiourea typically involves the reaction of 2-amino-6-chloropurine with thiourea under specific conditions. The reaction is usually carried out in an aqueous or alcoholic medium, often with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it generally requires heating to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-amino-7H-purin-6-yl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alkyl halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted purine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[(2-amino-7H-purin-6-yl)amino]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for various biological targets.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2-amino-7H-purin-6-yl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

[(2-amino-7H-purin-6-yl)amino]thiourea can be compared with other purine derivatives, such as:

    6-aminopurine: Known for its role in nucleic acid synthesis and as a precursor for various nucleotides.

    2-amino-6-chloropurine: Used in the synthesis of other purine derivatives and has applications in medicinal chemistry.

    Fluorinated purines: These compounds exhibit unique properties due to the presence of fluorine atoms, which can enhance their biological activity and stability.

The uniqueness of this compound lies in its thiourea moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

25732-32-5

Molecular Formula

C6H8N8S

Molecular Weight

224.25 g/mol

IUPAC Name

[(2-amino-7H-purin-6-yl)amino]thiourea

InChI

InChI=1S/C6H8N8S/c7-5-11-3-2(9-1-10-3)4(12-5)13-14-6(8)15/h1H,(H3,8,14,15)(H4,7,9,10,11,12,13)

InChI Key

ASTLQEDCQCCQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NNC(=S)N

Origin of Product

United States

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